2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine
Overview
Description
“2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine” is a labeled dihydropyridine . It’s a chemical compound with the molecular formula C20H19D4ClN4O5 and a molecular weight of 438.90 . This compound is for research use only and is not intended for diagnostic or therapeutic use .
Scientific Research Applications
Sequential Synthesis of Analogs
A study reported the sequential synthesis of a new analog of amlodipine that contains a short amino polyethyleneglycol chain. This analog, with a similar structure to the queried chemical, was prepared in a series of steps with an overall yield of 22%. The process involved constructing the 1,4-dihydropyridine nucleus and finalizing with a Staudinger reduction of the azido precursor (Legeay, Eynde, & Bazureau, 2007).
Synthesis and Biological Evaluation
Another research focused on synthesizing and evaluating the biological effects of 3-ethyl 5-methyl 2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives. These derivatives were synthesized through chemical processes and validated through various in vitro and in silico methods, including antioxidant activity, hemolytic activity, cytotoxicity assays, molecular docking studies, and ADMET tests (Saddala & Pradeepkiran, 2019).
Dye Synthesis and Application
A study synthesized novel disperse dyes from dihydropyridine derivatives and explored their application on polyester and nylon fabrics. The synthesis involved coupling reactions and metal complexation with copper, cobalt, and zinc. The synthesized dyes demonstrated good levelness and excellent fastness to perspiration, sublimation, wash, and light on both types of fabrics, offering insights into the application of dihydropyridine derivatives in textile coloring (Abolude, Bello, Nkeonye, & Giwa, 2021).
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[(2-azido-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O5/c1-4-30-20(27)18-15(11-29-10-9-23-25-22)24-12(2)16(19(26)28-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,24H,4,9-11H2,1-3H3/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRUHLWSVNVRGO-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185133-69-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185133-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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